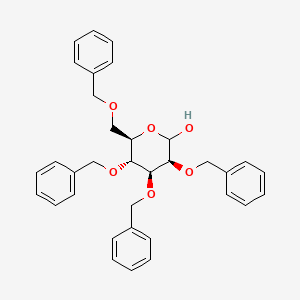

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-HSDAUYOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a critical intermediate in synthetic carbohydrate chemistry. This document details its physical and chemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and presents a visual representation of its application in a typical experimental workflow.

Core Physicochemical Properties

This compound is a protected derivative of D-mannose, where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl ethers. This protection strategy is fundamental in multi-step syntheses of complex oligosaccharides and glycoconjugates, as it allows for selective reactions at the anomeric center (C-1) while preventing unwanted side reactions at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups at a later stage of the synthesis.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the corresponding D-glucopyranose and D-galactopyranose isomers are also included.

| Property | This compound | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose |

| Molecular Formula | C₃₄H₃₆O₆[1] | C₃₄H₃₆O₆[2] | C₃₄H₃₆O₆[3] |

| Molar Mass | 540.65 g/mol [1] | 540.65 g/mol [2] | 540.65 g/mol [3] |

| Appearance | Colorless Oil or White Crystalline Solid | White Crystalline Solid | Solid |

| Boiling Point | 240-245 °C[1] | Not available | Not available |

| Melting Point | Not available | 151-156 °C[2] | 64-69 °C[3] |

| Optical Rotation | Not available | [α]₂₀/D +49±2°, c = 2% in dioxane[2] | [α]₂₂/D +11.0°, c = 1% in chloroform[3] |

| Solubility | Soluble in Chloroform, Methanol, DCM, DMF, DMSO, EtOAc | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | Soluble in Chloroform |

| Storage Temperature | 0 to 8 °C | -20 °C[2] | -20 °C[3] |

Experimental Protocols

The synthesis and purification of this compound are crucial steps for its use as a building block in carbohydrate chemistry. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound

This protocol is a representative example of the benzylation of D-mannose.

Materials:

-

D-mannose

-

Benzyl chloride

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (5.0 eq) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Addition of D-mannose: A solution of D-mannose (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 1 hour.

-

Benzylation: Benzyl chloride (5.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil or white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The characteristic signals include multiplets for the aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm), singlets or doublets for the benzylic methylene protons (CH₂Ph), and signals for the pyranose ring protons. The anomeric proton (H-1) signal is particularly diagnostic.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbons, and the carbons of the mannopyranose ring. The chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected molecular ion peak [M+Na]⁺ or [M+H]⁺ would correspond to the calculated exact mass of C₃₄H₃₆O₆.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow where this compound is utilized as a glycosyl acceptor in the synthesis of a disaccharide.

Caption: Synthetic workflow for disaccharide synthesis.

This guide provides essential information for researchers working with this compound, a cornerstone for the synthesis of complex carbohydrates. The provided data and protocols are intended to facilitate its effective use in the laboratory.

References

Navigating the Solubility of a Key Glycosylation Building Block: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal intermediate in synthetic carbohydrate chemistry, widely employed as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of significant biological interest.[1] Its utility in drug development and glycoprotein research is well-established, where it serves in the creation of drug candidates with potentially improved bioavailability and efficacy. The strategic placement of benzyl protecting groups enhances the compound's stability and influences its reactivity, making a thorough understanding of its solubility characteristics in common organic solvents paramount for its effective use in synthetic protocols. This guide provides a comprehensive overview of the solubility of this compound, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating its application in chemical synthesis.

Solubility Profile of this compound

The following table summarizes the available qualitative solubility information for this compound.

| Organic Solvent | Abbreviation | Reported Solubility |

| Dichloromethane | DCM | Soluble[2] |

| Dimethylformamide | DMF | Soluble[2] |

| Dimethyl sulfoxide | DMSO | Soluble[2] |

| Ethyl acetate | EtOAc | Soluble[2] |

| Methanol | MeOH | Soluble[2], Slightly Soluble[3] |

| Chloroform | CHCl₃ | Slightly Soluble[3] |

Note: There is a discrepancy in the reported solubility for Methanol, with one source indicating it is soluble and another stating it is slightly soluble. This may depend on the specific grade of the solvent and the physical form of the solute (e.g., oil or solid).

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed for a set duration (e.g., 10 minutes at 3000 rpm).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette, being cautious not to disturb the solid pellet.

-

Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Application in Synthetic Chemistry: A Workflow

This compound is a cornerstone in the synthesis of complex carbohydrates due to the robust protection of its hydroxyl groups, which allows for selective reaction at the anomeric position. The following diagram illustrates a generalized workflow for its use in a glycosylation reaction.

This workflow demonstrates the conversion of the starting mannose derivative into a reactive glycosyl donor. This donor then couples with a glycosyl acceptor, a molecule containing an unprotected hydroxyl group, in the presence of a suitable promoter or catalyst to form a new glycosidic bond, resulting in a protected oligosaccharide. The final step typically involves the removal of the benzyl protecting groups to yield the target oligosaccharide.

References

An In-Depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose from D-mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial building block in carbohydrate chemistry and drug development. The benzylated mannose derivative serves as a versatile intermediate for the synthesis of complex oligosaccharides and glycoconjugates due to the stability of the benzyl ether protecting groups under a wide range of reaction conditions and their subsequent facile removal by hydrogenolysis. This document outlines a common and effective synthetic approach, compiles relevant quantitative data, and provides a detailed experimental protocol based on established methodologies for similar transformations.

Synthetic Strategy Overview

The most prevalent and high-yielding method for the synthesis of this compound from D-mannose is a direct, one-pot perbenzylation reaction. This method typically employs a strong base, such as sodium hydride (NaH), to deprotonate all the hydroxyl groups of D-mannose, followed by quenching with an excess of a benzylating agent, most commonly benzyl bromide (BnBr) or benzyl chloride (BnCl). An alternative, two-step approach involves the initial conversion of D-mannose to its methyl glycoside, followed by perbenzylation and subsequent hydrolysis of the anomeric methoxy group. While the direct perbenzylation of the free sugar can be complicated by the poor solubility of mannose in common aprotic solvents and the generation of anomeric mixtures, it remains a widely adopted strategy for its operational simplicity.

This guide will focus on the direct perbenzylation of D-mannose. The general workflow for this synthesis is depicted in the following diagram:

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Source/Analogy |

| Reactants | ||

| D-Mannose | 1.0 equivalent | Starting Material |

| Sodium Hydride (60% dispersion in oil) | 5.0 - 6.0 equivalents | Base for deprotonation |

| Benzyl Bromide | 5.0 - 6.0 equivalents | Benzylating agent |

| Reaction Conditions | ||

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Common solvent for benzylation |

| Temperature | 0 °C to room temperature | Controlled addition of reagents |

| Reaction Time | 2 - 12 hours | Monitored by TLC |

| Workup & Purification | ||

| Quenching Agent | Methanol | To destroy excess NaH |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | For product isolation |

| Purification Method | Column Chromatography (Silica Gel) followed by Crystallization | To obtain pure product |

| Yield | ||

| Estimated Yield | 70 - 85% | Based on analogous syntheses of protected glucose |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for the perbenzylation of carbohydrates.

Materials:

-

D-Mannose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (5.5 eq) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of D-mannose (1.0 eq) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride under a nitrogen atmosphere. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Benzylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (5.5 eq) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any unreacted sodium hydride.

-

Workup: The mixture is then diluted with water and extracted three times with dichloromethane or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a viscous oil or a semi-solid.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the desired product are collected and concentrated under reduced pressure.

-

Crystallization: The purified product can be further purified by crystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford this compound as a white crystalline solid.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical sequence of chemical transformations. The following diagram illustrates the key steps and the relationships between the reactants and intermediates.

Figure 2: Logical relationship of reactants and reaction steps.

This in-depth guide provides the essential information for the successful synthesis of this compound. Researchers, scientists, and drug development professionals can utilize this document as a foundational resource for their work in the field of glycoscience. It is crucial to note that all experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

An In-depth Technical Guide to the Anomeric Mixture of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anomeric mixture of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in carbohydrate chemistry and the synthesis of complex glycans and glycoconjugates. This document details its synthesis, purification, and characterization, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a protected monosaccharide widely utilized as a building block in the synthesis of oligosaccharides and other mannose-containing biomolecules. Its benzyl ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild hydrogenolysis conditions. The compound typically exists as an anomeric mixture of α- and β-isomers at the C1 position. The ratio of these anomers can be influenced by the synthetic conditions and is a critical parameter for subsequent glycosylation reactions, as the anomeric configuration of the glycosyl donor often dictates the stereochemical outcome of the glycosidic bond formation. This guide focuses on the preparation and characterization of this anomeric mixture.

Synthesis and Characterization

The most common method for the synthesis of this compound is the perbenzylation of D-mannose. This reaction involves the treatment of D-mannose with an excess of benzyl bromide in the presence of a strong base, typically sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reaction proceeds via the Williamson ether synthesis, where the alkoxide ions generated from the hydroxyl groups of mannose act as nucleophiles, attacking the benzylic carbon of benzyl bromide.

The reaction typically results in an anomeric mixture, with the α-anomer often being the major product. The anomeric ratio can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the anomeric protons (H-1) of the α- and β-isomers.

Quantitative Data Summary

The following table summarizes key quantitative data for the anomeric mixture of this compound. Please note that yields and anomeric ratios can vary depending on the specific reaction conditions. The NMR data provided is for a closely related manno-heptopyranose derivative and serves as a representative example.

| Parameter | Value | Reference |

| Molecular Formula | C₃₄H₃₆O₆ | N/A |

| Molecular Weight | 540.65 g/mol | N/A |

| Typical Yield | High | [1] |

| Anomeric Ratio (α:β) | ~1 : 0.4 | [2] |

| Appearance | Colorless Oil | [3] |

| Solubility | DCM, DMF, DMSO, EtOAc, MeOH | [3] |

| ¹³C NMR (α-anomer, CDCl₃) | 94.1 ppm (C-1) | [2] |

| ¹³C NMR (β-anomer, CDCl₃) | 94.9 ppm (C-1) | [2] |

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the perbenzylation of a monosaccharide and can be adapted for D-mannose.

Materials:

-

D-Mannose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of D-mannose (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (60% dispersion in mineral oil, 5.0 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (5.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.

-

The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[4]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as a colorless to pale yellow oil.[4]

Purification

The crude anomeric mixture of this compound is typically purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

The crude product is dissolved in a minimal amount of dichloromethane or the eluent.

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The crude product is loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Fractions are collected and analyzed by TLC to identify those containing the desired product.

-

The fractions containing the pure anomeric mixture are combined and the solvent is evaporated under reduced pressure to yield the purified this compound as a colorless oil.[5]

Workflow and Methodological Diagrams

The following diagrams illustrate the synthesis workflow.

Applications in Research and Drug Development

The anomeric mixture of this compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[6][7][8]

-

Glycosyl Donor: After conversion of the anomeric hydroxyl group into a suitable leaving group (e.g., trichloroacetimidate, fluoride, or phosphate), it serves as a glycosyl donor for the stereoselective formation of glycosidic linkages.

-

Synthesis of Oligosaccharides: It is a key building block for the synthesis of complex mannose-containing oligosaccharides, which are components of glycoproteins and glycolipids involved in various biological processes such as cell recognition, signaling, and immune response.

-

Drug Development: Mannose-containing structures are often targeted in drug development, for example, in the design of vaccines, adjuvants, and inhibitors of mannosidases. The title compound is a precursor for the synthesis of these target molecules.

Conclusion

The anomeric mixture of this compound is a fundamental building block in modern carbohydrate chemistry. A thorough understanding of its synthesis, purification, and characterization is essential for researchers in glycobiology and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. zellbio.eu [zellbio.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. goldbio.com [goldbio.com]

Stability of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in acidic environments. Benzyl ethers are widely utilized as protecting groups in carbohydrate chemistry due to their general stability. However, their cleavage can be induced under certain acidic conditions. Understanding the stability of this fully benzylated mannose derivative is critical for its application in the synthesis of complex carbohydrates, glycoconjugates, and active pharmaceutical ingredients. While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of carbohydrate chemistry and data from related compounds to provide a comprehensive overview of its expected behavior.

Core Concepts: Acid-Catalyzed Deprotection of Benzyl Ethers

The stability of benzyl ethers in acidic media is contingent upon several factors, including the strength of the acid, temperature, reaction time, and the solvent system employed. The general mechanism for the acid-catalyzed cleavage of a benzyl ether involves the protonation of the ether oxygen, followed by either an S"N"1 or S"N"2 type displacement. Given the ability of the benzyl group to stabilize a positive charge, an S"N"1 mechanism, proceeding through a benzylic carbocation intermediate, is often favored under strongly acidic conditions.

However, complete debenzylation typically requires harsh conditions, such as strong acids at elevated temperatures, which can lead to undesired side reactions, including anomerization and the formation of degradation byproducts. For instance, the hydrolysis of a fully benzylated glucoside has been observed in a mixture of dilute hydrochloric acid and acetic acid upon heating.[1]

Expected Stability Profile

Based on the general behavior of perbenzylated carbohydrates, this compound is expected to be relatively stable under mildly acidic conditions at room temperature. However, as the acidity and temperature increase, the rate of debenzylation and potential degradation is expected to rise significantly. Lewis acids may also promote the cleavage of benzyl ethers, with byproducts such as benzyl alcohol being generated.[2]

The following table summarizes the expected stability of this compound under various hypothetical acidic conditions. Note: This data is illustrative and intended to represent the type of quantitative results that would be obtained from dedicated stability studies.

| Acid Condition | Temperature (°C) | Time (h) | Expected Purity (%) | Major Degradants/Byproducts |

| 0.1 M HCl in MeOH | 25 | 24 | >98% | Negligible |

| 1 M HCl in MeOH | 25 | 24 | ~95% | Partially debenzylated mannopyranose isomers |

| 1 M HCl in MeOH | 60 | 24 | ~70% | Partially debenzylated mannopyranose isomers, Benzyl alcohol |

| 50% TFA in CH₂Cl₂ | 25 | 4 | ~90% | Partially debenzylated mannopyranose isomers, Benzyl trifluoroacetate |

| Acetic Acid / H₂SO₄ | 80 | 12 | ~60% | Complex mixture of partially debenzylated and acetylated products |

Experimental Protocol for Acidic Stability Assessment

The following is a detailed methodology for assessing the stability of this compound under acidic conditions.

Objective: To quantify the degradation of this compound over time in a defined acidic medium.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Hydrochloric Acid (37%)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane (HPLC grade)

-

Sodium Sulfate (anhydrous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Preparation of Acidic Solution: Prepare a 1 M solution of HCl in methanol by carefully adding the required amount of concentrated HCl to methanol in a volumetric flask under cooling.

-

Reaction Setup: Dissolve a precisely weighed amount of this compound in the 1 M HCl/methanol solution to a final concentration of 10 mg/mL in a sealed reaction vial.

-

Time-Course Study: Maintain the reaction mixture at a constant temperature (e.g., 25°C or 60°C). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching and Work-up: Immediately quench the reaction by adding the aliquot to a vial containing a saturated sodium bicarbonate solution. Extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

-

Sample Analysis: Evaporate the solvent from the extracted sample and redissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

-

HPLC Analysis: Inject the sample into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect the aromatic benzyl groups. Quantify the peak area of the starting material and any new peaks corresponding to degradation products.

-

Structural Characterization: For significant degradation products, isolate them using preparative HPLC or column chromatography and characterize their structures using NMR spectroscopy and mass spectrometry.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for the experimental assessment of the stability of this compound under acidic conditions.

References

Methodological & Application

Application Notes and Protocols for the Activation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the activation of the versatile glycosyl donor, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, and its derivatives in glycosylation reactions. The choice of activating agent and reaction conditions is critical for achieving high yields and desired stereoselectivity (α or β) of the resulting glycosidic bond. This document outlines three common and effective activation methods: the use of glycosyl trichloroacetimidates, the activation of thiomannosides with N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH), and a pre-activation protocol for thiomannosides using 1-Benzenesulfinyl piperidine (BSP) and Trifluoromethanesulfonic anhydride (Tf₂O).

Overview of Activation Methods

The hydroxyl group at the anomeric center of this compound must be converted into a good leaving group to facilitate nucleophilic attack by a glycosyl acceptor. This is typically achieved by first converting the mannopyranose into a more reactive donor species such as a trichloroacetimidate or a thioglycoside. These donors can then be activated under specific conditions to generate a reactive electrophilic species at the anomeric carbon, which is then intercepted by the acceptor.

The stereochemical outcome of the glycosylation is highly dependent on the reaction mechanism. The presence of a non-participating benzyl group at the C-2 position of the mannosyl donor generally disfavors the formation of a stable dioxolanylium ion intermediate that would lead to 1,2-trans-glycosides (β-mannosides). Therefore, the formation of 1,2-cis-glycosides (α-mannosides) is often favored through an SN2-like or SN1-like pathway involving an oxocarbenium ion intermediate. However, specific conditions, such as the pre-activation protocol, can favor the formation of a transient α-glycosyl triflate, which can then undergo an SN2 reaction to yield the challenging β-mannoside.

Quantitative Data Summary

The following tables summarize representative quantitative data for the glycosylation of various acceptors using activated this compound donors.

Table 1: Glycosylation using 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate Donor with TMSOTf Activation

| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 85 | α-only |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 88 | α-only |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 75 | α-only |

Table 2: Glycosylation of Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-mannopyranoside with NIS/TfOH Activation

| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 82 | 1:1 |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 78 | 2:1 |

| Cholesterol | Glycoside | 65 | α-only |

Table 3: Pre-activation of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-mannopyranoside with BSP/Tf₂O

| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 90 | 1:5 |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 85 | 1:4 |

| Methanol | Methyl Glycoside | 92 | 1:6 |

Experimental Protocols

Protocol 1: Glycosylation using 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate with TMSOTf Activation

This protocol describes the conversion of the hemiacetal to a trichloroacetimidate donor, followed by its activation with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

-

This compound

-

Trichloroacetonitrile (Cl₃CCN)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Glycosyl acceptor

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Preparation of the Trichloroacetimidate Donor: a. Dissolve this compound (1.0 equiv.) in anhydrous DCM. b. Add trichloroacetonitrile (3.0 equiv.) to the solution. c. Cool the mixture to 0 °C and add DBU (0.1 equiv.) dropwise. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). e. Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate donor.

-

Glycosylation Reaction: a. Add the glycosyl acceptor (1.0 equiv.) and the trichloroacetimidate donor (1.2 equiv.) to a flask and co-evaporate with anhydrous toluene three times to remove residual water. b. Place the flask under high vacuum for at least 1 hour. c. Add freshly activated 4 Å molecular sieves and suspend them in anhydrous DCM under an inert atmosphere (Argon or Nitrogen). d. Cool the mixture to the desired temperature (typically -40 °C to 0 °C). e. Add TMSOTf (0.1 equiv.) dropwise to the stirred suspension. f. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. g. Filter the mixture through a pad of Celite®, washing with DCM. h. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation of Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-mannopyranoside with NIS/TfOH Activation

This protocol is a common method for activating thioglycosides. The combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) generates a potent electrophilic species.

Materials:

-

Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-mannopyranoside

-

Glycosyl acceptor

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a stirred suspension of the thiomannoside donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves in anhydrous DCM at -20 °C under an inert atmosphere, add NIS (1.5 equiv.).

-

After stirring for 10 minutes, add a solution of TfOH (0.1 equiv.) in anhydrous DCM dropwise.

-

Monitor the reaction by TLC. Once the donor is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Add saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Pre-activation of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-mannopyranoside with BSP/Tf₂O for β-Mannosylation

This pre-activation protocol is particularly useful for achieving the challenging β-mannosidic linkage. The donor is activated in the absence of the acceptor to form a reactive intermediate, which then undergoes SN2 displacement upon addition of the acceptor.[1][2]

Materials:

-

Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-mannopyranoside

-

Glycosyl acceptor

-

1-Benzenesulfinyl piperidine (BSP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Anhydrous Dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a stirred solution of the thiomannoside donor (1.0 equiv.), BSP (1.2 equiv.), and TTBP (1.5 equiv.) in anhydrous DCM containing activated 4 Å molecular sieves at -60 °C under an inert atmosphere, add Tf₂O (1.2 equiv.) dropwise.

-

Stir the mixture at -60 °C for 30 minutes to allow for the formation of the reactive intermediate.

-

Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous DCM to the reaction mixture.

-

Continue stirring at -60 °C for 2 hours, then allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with DCM and quench with saturated aqueous NaHCO₃ solution.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction pathways for the activation of mannosyl donors and a general experimental workflow for a glycosylation reaction.

Caption: Proposed pathways for the activation of this compound.

Caption: General experimental workflow for a glycosylation reaction.

References

Application Note: Efficient Deprotection of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose to D-Mannose via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient removal of benzyl protecting groups from 2,3,4,6-Tetra-O-benzyl-D-mannopyranose to yield unprotected D-mannose. The primary method described is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. This process, known as hydrogenolysis, is a widely used and effective method for debenzylation in carbohydrate chemistry due to its mild conditions and high yields. The protocol is intended to be a reliable guide for researchers in organic synthesis, medicinal chemistry, and drug development who require access to free mannose from its benzylated precursors.

Introduction

D-mannose and its derivatives are crucial components in a variety of biological processes and are key building blocks in the synthesis of numerous biologically active molecules, including glycoproteins, glycolipids, and oligosaccharides. In complex multi-step syntheses, the hydroxyl groups of mannose are often protected to ensure regioselectivity in subsequent reactions. Benzyl ethers are a popular choice for protecting these hydroxyl groups due to their stability under a wide range of reaction conditions.

The removal of these benzyl groups is a critical final step in many synthetic pathways. Catalytic hydrogenation is a clean and efficient method for this deprotection, proceeding under mild conditions and generally providing high yields of the desired product with minimal side reactions. This application note outlines a standard and reliable protocol for the debenzylation of this compound.

Chemical Transformation

The overall chemical transformation involves the hydrogenolysis of the four benzyl ether linkages in this compound to yield D-mannose and toluene as the byproduct.

Caption: Reaction scheme for the deprotection of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound.

Materials

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH), Methanol (MeOH), or a 1:1 mixture of Ethanol/Ethyl Acetate (EtOH/EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite®

-

Round-bottom flask or hydrogenation vessel

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus

-

Rotary evaporator

Protocol: Catalytic Hydrogenation with H₂ Gas

-

Preparation:

-

In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker flask), add 10% Pd/C (typically 10-20% by weight of the starting material).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., EtOH, MeOH, or 1:1 EtOH/EtOAc) to a concentration of approximately 0.1 M.[1]

-

Add the solution of the starting material to the reaction vessel containing the catalyst.

-

-

Hydrogenation:

-

Evacuate the reaction vessel and backfill with hydrogen gas. For a laboratory scale reaction, a balloon filled with hydrogen is often sufficient. For larger scales or higher pressures, a Parr shaker apparatus can be used at a pressure of 40-50 psi.[1]

-

Stir the reaction mixture vigorously at room temperature.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material is UV active and will stain with permanganate, while the product is not UV active but will stain with permanganate. The reaction is typically complete within 16-72 hours.[1]

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure all the product is collected.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product is typically a white solid or a gummy liquid and is often of high purity.[1] If necessary, further purification can be achieved by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the debenzylation of protected carbohydrates using catalytic hydrogenation. While specific data for this compound is not explicitly detailed in a single source, the presented data from analogous reactions provide a strong indication of expected results.

| Parameter | Condition 1[1] | Condition 2[1] | Condition 3[1] |

| Starting Material | Benzyl-protected sugar | Benzyl-protected sugar | Benzyl-protected sugar |

| Catalyst | 10% Pd/C (0.1 equiv) | 10% Pd/C | 10% Pd/C |

| Solvent | 1:1 EtOH/EtOAc | MeOH | EtOH |

| Hydrogen Source | H₂ (balloon) | H₂ (50 psi) | H₂ (40 psi) |

| Temperature | Room Temperature | 40 °C | Room Temperature |

| Reaction Time | 72 h | 24 h | 16 h |

| Yield | 88% | 100% | 90% |

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: Workflow for the catalytic debenzylation of this compound.

Safety Precautions

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and leak-tested.

-

Always handle solvents in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The deprotection of this compound via catalytic hydrogenation is a robust and high-yielding method to obtain free D-mannose. The protocol provided in this application note is based on well-established procedures for similar debenzylation reactions in carbohydrate chemistry and can be readily implemented in a standard organic synthesis laboratory. This method is essential for researchers and professionals in drug development and related fields who require access to unprotected carbohydrates for their studies.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a crucial protected carbohydrate intermediate extensively utilized in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. Its protected hydroxyl groups, except for the anomeric position, allow for selective glycosylation reactions, making it an invaluable building block in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a two-step process starting from D-mannose.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves two key transformations:

-

Perbenzylation of a D-mannose precursor: Typically, methyl α-D-mannopyranoside is used as the starting material. All four hydroxyl groups are protected with benzyl ethers in a single step.

-

Hydrolysis of the anomeric protecting group: The methyl glycoside at the anomeric position (C-1) is selectively cleaved under acidic conditions to yield the desired product with a free hydroxyl group at this position.

Caption: Overall synthetic workflow for this compound.

Step 1: Perbenzylation of Methyl α-D-mannopyranoside

This step involves the exhaustive benzylation of all free hydroxyl groups of methyl α-D-mannopyranoside using a strong base and a benzylating agent. Sodium hydride (NaH) and benzyl chloride (BnCl) are commonly employed for this transformation.

Experimental Protocol

Materials:

-

Methyl α-D-mannopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (BnCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: A large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% in oil, approximately 4.5 equivalents) in anhydrous DMF (volume appropriate for the scale).

-

Addition of Starting Material: A solution of methyl α-D-mannopyranoside (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH at 0 °C under a nitrogen atmosphere.

-

Benzylation: After the addition is complete, benzyl chloride (approximately 4.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy any excess NaH.

-

Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside, is purified by column chromatography on silica gel.

Quantitative Data (Analogous Glucoside Synthesis)

The following data is based on the synthesis of the analogous glucose derivative and can be used as a starting point for optimization.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Benzylation | Methyl α-D-glucopyranoside | NaH, BnCl | DMF | 0 to RT | 1-4 | 85.5 - 97.4 | 91.3 - 95.0 |

Step 2: Acidic Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

The anomeric methyl group of the perbenzylated mannoside is selectively removed by acid-catalyzed hydrolysis to yield the final product.

Experimental Protocol

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

-

Acid (e.g., sulfuric acid, hydrochloric acid, or acetic acid)

-

Alcohol (e.g., methanol, ethanol, or isopropanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel)

-

Recrystallization solvents (e.g., ethyl acetate/hexane)

Procedure:

-

Reaction Setup: The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is dissolved in a mixture of an alcohol and an aqueous acid solution.

-

Hydrolysis: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 2-8 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized by the addition of a saturated sodium bicarbonate solution. The mixture is then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure. The crude this compound is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Quantitative Data (Analogous Glucoside Synthesis)

The following data for the hydrolysis of the analogous glucose derivative can be used as a reference for optimizing the mannose hydrolysis.[1]

| Acid/Alcohol Mixture | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 12M H₂SO₄ / Methanol | 80 | 6 | 77.2 | 99.2 |

| 12M HCl / Ethanol | 95 | 5 | 78.5 | 99.0 |

| 6M HNO₃ / Isopropanol | 70 | 8 | 69.9 | 97.8 |

| 8M Acetic Acid / n-Butanol | 80 | 3 | 69.1 | 97.2 |

Logical Relationship of Synthesis Steps

Caption: Detailed logical flow of the two-step synthesis.

Safety and Handling Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and in a dry fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Benzyl Chloride (BnCl): A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Acids: Strong acids are corrosive. Handle with care and wear appropriate PPE.

-

Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area and away from ignition sources.

Disclaimer

The provided protocols are based on established chemical literature, primarily for the synthesis of the glucose analogue. While the chemical principles are directly applicable to the synthesis of this compound, some optimization of reaction conditions, such as reaction times, temperatures, and purification methods, may be necessary to achieve optimal yields and purity for the mannose derivative due to potential differences in reactivity and solubility. It is recommended to perform small-scale pilot reactions before proceeding to a large-scale synthesis.

References

Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a key intermediate in the synthesis of complex carbohydrates, glycoconjugates, and various biologically active molecules. Its role as a versatile building block necessitates a high degree of purity to ensure the success of subsequent synthetic steps. Column chromatography is a fundamental technique for the purification of this protected monosaccharide, effectively removing reaction byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification is based on the principle of normal-phase chromatography. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. This compound, a moderately polar compound due to the presence of a free anomeric hydroxyl group amidst the nonpolar benzyl ethers, will adhere to the silica gel. By gradually increasing the polarity of the mobile phase, the compound can be selectively eluted from the column, separating it from less polar and more polar impurities.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or petroleum ether), HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane, HPLC grade

-

Methanol, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Separatory funnel (for gradient elution)

-

Collection tubes or flasks

-

Rotary evaporator

-

UV lamp (254 nm)

-

TLC staining solution (e.g., p-anisaldehyde, phosphomolybdic acid, or potassium permanganate)

-

Heat gun

-

Glassware (beakers, flasks, etc.)

-

Cotton or glass wool

Procedure:

1. Thin Layer Chromatography (TLC) Analysis of Crude Material:

Before performing column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal solvent system for separation.

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate in various solvent systems of increasing polarity. Start with a low polarity mixture such as 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration (e.g., 20%, 30%, 50%).

-

Visualize the spots under a UV lamp (benzyl groups are UV active) and/or by staining with an appropriate solution followed by gentle heating.

-

The ideal solvent system should provide good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

2. Column Preparation (Slurry Packing Method):

-

Select a glass column of appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out.

-

Add a thin layer of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexane).

-

Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

-

Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.

3. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the initial eluent or a slightly more polar solvent like dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

-

Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica bed.

4. Elution and Fraction Collection:

-

Begin the elution with the low-polarity solvent system determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).

-

Collect fractions in appropriately sized test tubes or flasks.

-

Gradually increase the polarity of the mobile phase (gradient elution). This can be done by incrementally adding more ethyl acetate to the hexane reservoir. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on. A continuous gradient can be set up using a gradient mixer or by using a separatory funnel to slowly add the more polar solvent to the eluent reservoir.

-

Monitor the elution process by collecting small aliquots from the fractions and spotting them on TLC plates.

-

Develop and visualize the TLC plates to identify the fractions containing the pure product.

5. Isolation of the Pure Product:

-

Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

The resulting purified product should be a white to off-white solid or a viscous oil.

-

Determine the yield and characterize the purified product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound. These values may need to be optimized based on the specific reaction mixture and scale.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash column chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from 10:1 to 3:1 (Hexane:Ethyl Acetate) is a good starting point. |

| TLC Monitoring | Silica Gel 60 F254 | Visualization with UV light (254 nm) and p-anisaldehyde stain. |

| Expected Rf | ~0.3 in 4:1 Hexane:Ethyl Acetate | This will vary depending on the exact conditions. |

| Column Dimensions | Dependent on scale (e.g., 2-5 cm diameter) | Adjust based on the amount of crude material. |

| Sample Loading | Wet loading in minimal solvent | Dry loading on silica can be used for less soluble samples. |

| Detection | TLC analysis of collected fractions | Staining is necessary for visualization if the compound is not UV active enough. |

| Typical Purity | >95% | As determined by NMR or other analytical methods. |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification process.

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and decision-making process during the purification.

Caption: Decision-making flow for chromatographic purification.

Conclusion

This protocol provides a comprehensive guide for the successful purification of this compound using silica gel column chromatography. Adherence to these steps, with appropriate optimization based on preliminary TLC analysis, will enable researchers to obtain a high-purity product essential for subsequent applications in carbohydrate synthesis and drug development.

Application Notes and Protocols: Synthesis of Glycoconjugates Using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal protected monosaccharide derivative extensively utilized as a versatile building block in the chemical synthesis of complex glycoconjugates. Its benzyl protecting groups offer stability under a wide range of reaction conditions, allowing for regioselective modifications and glycosylations, while being readily removable under mild conditions. This attribute makes it an invaluable tool in the synthesis of mannose-containing oligosaccharides, glycopeptides, glycolipids, and other glycoconjugates with significant applications in drug development, immunology, and glycobiology.[1] Mannose-containing glycoconjugates are of particular interest as they can target specific mannose receptors on the surface of various cells, including antigen-presenting cells, which is a key strategy in the development of vaccines and targeted drug delivery systems.[2]

These application notes provide detailed protocols for the use of this compound in the synthesis of glycoconjugates, focusing on the preparation of mannosylated amino acid building blocks for glycopeptide synthesis and the subsequent deprotection steps.

Data Presentation

The following tables summarize quantitative data for key experimental steps in the synthesis of mannose-containing glycoconjugates.

Table 1: Glycosylation of Fmoc-Threonine Methyl Ester with a Peracetylated Mannose Donor *

| Glycosyl Donor | Acceptor | Promoter | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Peracetylated Mannose | Fmoc-Thr-OMe | Cu(OTf)₂ | DCE | 1.6 | 82 | Sommere et al. |

Note: This table presents data for a similar glycosylation reaction to provide context for typical yields and conditions. Specific data for the glycosylation with this compound is detailed in the protocols below.

Table 2: Deprotection of Benzyl Groups in a Protected Mannoside *

| Substrate | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Perbenzylated Mannoside | H₂ | Pd/C | THF/MeOH | 12 | >95 | General Protocol |

Note: This table provides representative data for the debenzylation of a perbenzylated mannoside.

Experimental Protocols

Protocol 1: Synthesis of a Mannosylated Threonine Building Block

This protocol details the synthesis of an O-glycosylated threonine building block suitable for solid-phase peptide synthesis (SPPS) of glycopeptides.

Step 1: Activation of this compound as a Glycosyl Donor

A common method to activate this compound is to convert it into a more reactive species, such as a glycosyl trichloroacetimidate.

-

Materials:

-

This compound

-

Trichloroacetonitrile (Cl₃CCN)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add trichloroacetonitrile (5.0 eq).

-

Cool the reaction mixture to 0 °C and add a catalytic amount of NaH or K₂CO₃.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

The crude product, 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate, can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).

-

Step 2: Glycosylation of Fmoc-L-Threonine Methyl Ester

-

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (glycosyl donor, 1.2 eq)

-

Fmoc-L-Threonine methyl ester (glycosyl acceptor, 1.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst, 0.1-0.2 eq)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM, add freshly activated 4 Å molecular sieves.

-

Stir the mixture under an inert atmosphere at room temperature for 30 minutes.

-

Cool the reaction to -40 °C.

-

Add TMSOTf dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a few drops of triethylamine.

-

Filter the mixture through Celite and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the protected mannosyl-threonine building block.

-

Protocol 2: Deprotection of the Mannosylated Amino Acid

Step 1: Saponification of the Methyl Ester

-

Materials:

-

Protected mannosyl-threonine methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the protected mannosyl-threonine methyl ester in a mixture of THF and water.

-

Add a solution of LiOH in water and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.

-

Step 2: Global Deprotection (Debenzylation)

-

Materials:

-

Protected mannosyl-threonine carboxylic acid

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol (MeOH) or a mixture of THF/MeOH

-

-

Procedure:

-

Dissolve the protected mannosyl-threonine carboxylic acid in methanol or a THF/MeOH mixture.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or mass spectrometry until all benzyl groups are removed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected mannosyl-threonine, which can be used in SPPS after Fmoc protection of the amino group.

-

Visualizations

Experimental Workflow for Glycopeptide Synthesis

Caption: Workflow for the synthesis of a mannosylated glycopeptide.

Logical Relationship in Glycoconjugate Synthesis

Caption: Logical steps in glycoconjugate synthesis.

References

- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On-resin Convergent Synthesis of a Glycopeptide from HIV gp120 Containing a High Mannose N-linked Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Deprotection of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of this compound.

Issue 1: Incomplete or Sluggish Deprotection via Catalytic Hydrogenolysis

Q1: My hydrogenolysis reaction of this compound is slow or stalls before completion. What are the potential causes and solutions?

A1: Incomplete or sluggish hydrogenolysis is a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and troubleshooting steps:

-

Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups or impurities.

-

Troubleshooting:

-

Use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates prone to catalyst poisoning.[1]

-

Ensure the absence of catalyst poisons. Sulfur- and nitrogen-containing compounds are known catalyst poisons. Purify the starting material if necessary.

-

Increase catalyst loading. While not always ideal, a higher catalyst loading can sometimes overcome partial poisoning.

-

-

-

Insufficient Hydrogen Availability: The reaction requires an adequate supply of hydrogen.

-

Troubleshooting:

-

Increase hydrogen pressure. Reactions are often performed under a hydrogen atmosphere of 1 to 10 bar.[2]

-

Ensure efficient stirring. Vigorous stirring is crucial for proper mixing of the substrate, catalyst, and hydrogen.

-

Consider transfer hydrogenolysis. Use a hydrogen donor like ammonium formate, formic acid, or triethylsilane as an alternative to hydrogen gas.[3]

-

-

-

Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

-

Troubleshooting:

-

Solvent Selection: A mixture of solvents like THF/methanol or ethyl acetate/methanol can improve solubility and reaction rates.[4] The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the reaction.[4]

-

Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious of potential side reactions.

-

-

Issue 2: Observation of Side Products

Q2: I am observing unexpected side products in my deprotection reaction. How can I identify and minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired D-mannopyranose. Common side products and mitigation strategies are outlined below:

-

Aromatic Ring Saturation: A common side reaction during hydrogenolysis is the reduction of the benzene rings of the benzyl groups.

-

Troubleshooting:

-

Catalyst Pre-treatment: Pre-treating the palladium catalyst can suppress unwanted hydrogenation.[2]

-

Milder Conditions: Use lower hydrogen pressure and temperature.

-

Alternative Methods: Consider non-reductive deprotection methods like oxidative cleavage with DDQ.

-

-

-

Partially Deprotected Intermediates: Incomplete removal of all four benzyl groups results in a mixture of partially benzylated mannose derivatives.

-

Troubleshooting:

-

Prolonged Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material and all intermediates are consumed.

-

Optimize Catalyst and Conditions: Refer to the troubleshooting steps for incomplete reactions in Issue 1.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most prevalent methods for removing benzyl ethers from carbohydrates are:

-